Decamethrin-d5
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Overview
Description
This compound is primarily used as an internal standard for the quantification of Deltamethrin in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Deltamethrin itself is known for its neurotoxic effects on insects, making it a widely used insecticide in agriculture and public health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decamethrin-d5 involves the incorporation of deuterium atoms into the Deltamethrin molecule. This is typically achieved through the deuteration of specific hydrogen atoms in the precursor compounds. The process involves several steps, including the esterification of (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid with cyano (3-phenoxy-d5)phenyl)methyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is often purified using techniques such as recrystallization and chromatography to achieve the desired deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Decamethrin-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group or the phenoxy ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Decamethrin-d5 is extensively used in scientific research for various applications:
Chemistry: As an internal standard in analytical chemistry for the quantification of Deltamethrin.
Biology: Used in studies to understand the metabolic pathways and degradation products of Deltamethrin.
Medicine: Investigated for its potential effects on human health and its role in the development of insecticide resistance.
Industry: Employed in the formulation of insecticidal products and in quality control processes.
Mechanism of Action
Decamethrin-d5, like Deltamethrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects. It prevents the closure of these channels, leading to prolonged depolarization of the nerve cells. This results in paralysis and eventual death of the insect . The compound also interacts with the gamma-aminobutyric acid (GABA) receptor/ionophore complex, further contributing to its neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Permethrin: Another type I pyrethroid insecticide with similar neurotoxic effects but lacking the cyano group.
Cypermethrin: A type II pyrethroid with a similar mechanism of action but different chemical structure.
Fenvalerate: Another type II pyrethroid with comparable insecticidal properties.
Uniqueness
Decamethrin-d5 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical methods. This labeling allows for precise quantification and differentiation from non-labeled Deltamethrin in complex mixtures .
Properties
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-YQYLVRRTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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